二甲基2-碘苯-1,3-二羧酸酯

描述

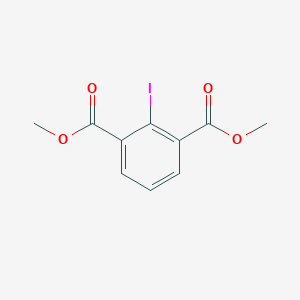

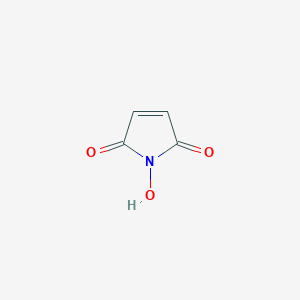

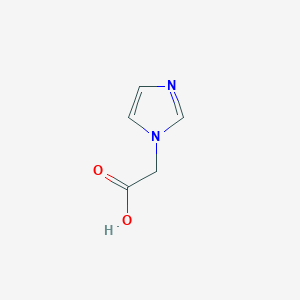

Dimethyl 2-iodobenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H9IO4 . It is also known by other names such as Dimethyl 2-iodoisophthalate and 1,3-Benzenedicarboxylic acid, 2-iodo-, dimethyl ester .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-iodobenzene-1,3-dicarboxylate consists of 10 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The exact structure can be visualized using specialized chemical software.Physical And Chemical Properties Analysis

Dimethyl 2-iodobenzene-1,3-dicarboxylate has a molecular weight of 320.081 . It has a density of 1.7±0.1 g/cm3 and a boiling point of 321.8±22.0 °C at 760 mmHg . The flash point is 148.4±22.3 °C .科学研究应用

氨基酸衍生的碘苯二羧酸酯,如二甲基2-碘苯-1,3-二羧酸酯,被用作氧化烯烃转化为氨基酸酯的试剂。这在有机合成中具有潜在应用,提供了一种从烯烃制备氨基酸酯的方法 (Koposov, Boyarskikh, & Zhdankin, 2004)。

一项研究开发了一种简单、绿色的在水中合成3-芳基-5,7-二甲基-1,2,4-三唑并[4,3-a]嘧啶的方法,使用碘苯二醋酸酯在室温下。这种方法以其高效率和易于操作而著称 (Aneja et al., 2022)。

在苯和呋喃中对5,6-二碘-1,3-二甲基尿嘧啶进行光解后,迅速产生源自自由基中间体的产物。这对于理解类似碘苯化合物在光解条件下的行为具有重要意义 (Youssefyeh & Lichtenberg, 1974)。

钯催化的碘苯和2-甲基-3-丁炔-2-醇在水性NaOH/苯中的羰基偶联反应产生3-异丙基亚甲基-5-苯基-2(2H)-呋喃酮。这展示了这类碘苯化合物在钯催化反应中的实用性 (Kiji, Okano, Kimura, & Saiki, 1998)。

一项关于使用间苯二酚和二甲基硫酸酯高产率合成1,3-二甲氧基-2-硝基苯的研究突显了类似化合物在硝基苯合成中的潜力 (Zhang Chun-xia, 2011)。

属性

IUPAC Name |

dimethyl 2-iodobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLBZWRGFUJZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559954 | |

| Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-iodobenzene-1,3-dicarboxylate | |

CAS RN |

106589-18-8 | |

| Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)

![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)

![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)

![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)